Resolvin D4 (RvD4) is an endogenous specialized pro-resolving mediator (SPM) biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). [, , , , , ] Belonging to the D-series resolvins, RvD4 plays a crucial role in actively resolving inflammation, a process essential for tissue regeneration, wound healing, and restoring homeostasis. [, , ] It actively participates in terminating inflammation by regulating cellular processes like neutrophil infiltration, macrophage phagocytosis, and the biosynthesis of other pro-resolving mediators. [, , , , ]
Resolvin D4 is biosynthesized from docosahexaenoic acid during the body’s rapid response to injury or infection. It belongs to the D-series resolvins, which are characterized by their specific stereochemistry and biological functions. These compounds are classified as lipid mediators due to their origin from fatty acids and their roles in inflammatory resolution.
The total synthesis of Resolvin D4 employs a chiral pool strategy, starting from glycidol derivatives and D-erythrose to introduce necessary stereogenic centers. Key steps in the synthesis include:
The synthesis requires careful handling due to the sensitivity of the double bond systems involved, which necessitates mild conditions to preserve structural integrity while achieving desired transformations .
Resolvin D4 has a complex molecular structure characterized by multiple hydroxyl groups and conjugated double bonds. Its chemical formula is , and it features:
Mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to confirm its structure, revealing details about its stereochemistry and functional groups .
Resolvin D4 undergoes various chemical reactions that are essential for its biosynthesis and activity:
These reactions contribute to forming different stereoisomers of Resolvin D4, each potentially exhibiting distinct biological activities .
Resolvin D4 exerts its effects through several mechanisms:
The compound's actions have been observed in various laboratory settings, demonstrating its effectiveness in modulating immune responses over time .
Resolvin D4 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography have been utilized to characterize these properties, ensuring accurate identification and quantification in biological samples .
Resolvin D4 has a broad range of scientific applications:
The ongoing research into Resolvin D4 underscores its significance as a bioactive mediator with promising implications for health sciences .
Resolvin D4 (RvD4) is a specialized pro-resolving mediator (SPM) biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). Its complete stereochemical configuration is established as 4S,5R,17S-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid [1] [2] [4]. This structure features three chiral hydroxyl groups at positions C4 (S-configuration), C5 (R-configuration), and C17 (S-configuration). The double-bond geometry is rigorously defined, with trans (E) configurations at C6–C7, C8–C9, and C15–C16, and cis (Z) configurations at C10–C11, C13–C14, and C19–C20 [2] [6]. This precise arrangement is critical for RvD4’s bioactivity, as confirmed via nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) spectroscopy, which reveals a characteristic triplet absorption at 266, 276, and 285 nm, indicative of a conjugated triene system [2] [4].
Table 1: Stereochemical and Structural Features of RvD4
Feature | Configuration | Biological Significance |
---|---|---|
C4 Hydroxyl Group | S-configuration | Essential for receptor binding and anti-inflammatory actions |
C5 Hydroxyl Group | R-configuration | Stabilizes molecular conformation |
C17 Hydroxyl Group | S-configuration | Determines metabolic stability and receptor affinity |
Double Bonds (C6–C7, C8–C9, C15–C16) | E-configuration | Maintains rigidity and spatial orientation |
Double Bonds (C10–C11, C13–C14, C19–C20) | Z-configuration | Facilitates membrane interactions and signaling |
RvD4 is endogenously produced via the lipoxygenase (LOX) enzyme cascade. Human leukocytes and vascular endothelial cells convert DHA through a 17S-hydroperoxy intermediate (17S-HpDHA) via 15-lipoxygenase (15-LOX) activity [2] [7]. This intermediate is further oxidized by 5-LOX to form an epoxide, which undergoes enzymatic hydrolysis to yield RvD4 [7] [8]. In murine models of Staphylococcus aureus infection, RvD4 biosynthesis persists into the late resolution phase (24–48 hours post-infection), coinciding with macrophage-mediated clearance of apoptotic neutrophils [2]. Ischemic conditions amplify RvD4 production; in mouse bone marrow, ischemia triggers a >37-fold increase (455 pg/femur and tibia) compared to baseline levels (12 pg/femur and tibia) [1] [4]. Tissue-specific biosynthesis is evident, with human plasma containing ~1 pg/mL, while infected or ischemic tissues show significantly higher concentrations [1] [2].
Total organic synthesis is essential for confirming RvD4’s structure and generating sufficient quantities for biological studies. Two independent synthetic strategies have been developed:
Table 2: Key Challenges and Solutions in RvD4 Synthesis
Synthetic Challenge | Solution | Outcome |
---|---|---|
Lactonization at C5-OH | Silyl ether protection | Prevents rearrangement; preserves carboxylic acid |
Stereoselective reduction | Lindlar catalyst (Pd/CaCO₃, quinoline) | Ensures cis-configuration of double bonds |
C17 Stereocontrol | Chiral R-glycidol derivatives | Guarantees 17S-configuration |
Purification sensitivity | Reverse-phase HPLC (C18 column) | Isomers separated; purity >95% |
Endogenous RvD4 from human inflammatory exudates and synthetic RvD4 exhibit identical physicochemical properties:
Geometric isomers of RvD4, differing in double-bond configurations, lack bioactivity:
Table 3: Bioactivity of RvD4 Isomers
Isomer | Double-Bond Geometry | Phagocytic Activity | Lung Injury Protection | HPLC Retention Time |
---|---|---|---|---|
Natural RvD4 | 6E,8E,10Z,13Z,15E,19Z | >40% increase | >50% reduction | 12.2 min |
10E-RvD4 | 6E,8E,10E,13Z,15E,19Z | Inactive | No effect | 16.78 min |
10E,13E-RvD4 | 6E,8E,10E,13E,15E,19Z | Inactive | No effect | 17.67 min |
17-oxo-RvD4 | C17 ketone derivative | Inactive | No effect | 14.5 min |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0